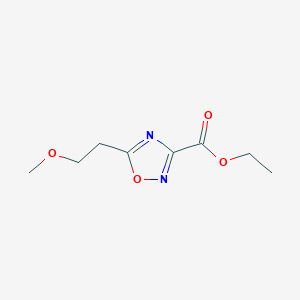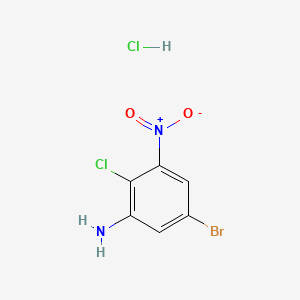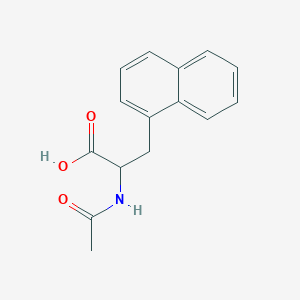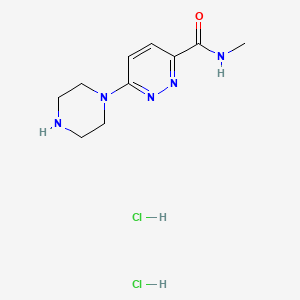
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a cyclopropylmethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene typically involves the following steps:
Formation of the cyclopropylmethoxyethyl group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxyethyl group.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the cyclopropylmethoxyethyl group.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopropylmethoxyethyl group can participate in different types of chemical reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene: This compound is similar in structure but has a fluorine atom instead of a methoxy group.
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene: This compound has a methyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the cyclopropylmethoxyethyl group also provides distinct properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-5-3-2-4-11(12)13(8-14)16-9-10-6-7-10/h2-5,10,13H,6-9H2,1H3 |
Clé InChI |
ZVYSIROLSPLYEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CBr)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
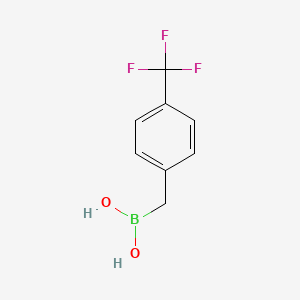
![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)

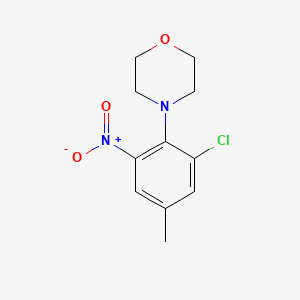
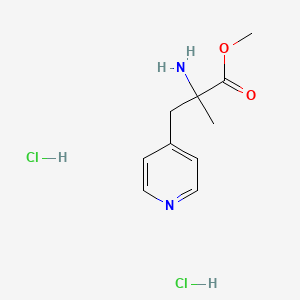
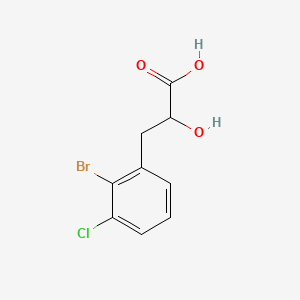
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
